This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The specific chemical structure can be represented by the molecular formula and is associated with the CAS number 53544-81-3. The compound is recognized for its role in drug development and as a building block for synthesizing more complex heterocyclic compounds .
The synthesis of 2-(3-Amino-phenyl)-benzothiazol-6-ylamine typically involves several key steps:
These synthetic routes are crucial for obtaining the desired compound with high purity and yield .
The molecular structure of 2-(3-Amino-phenyl)-benzothiazol-6-ylamine features:
C1=CC=C(C=C1)C2=NC(=S)C=C(C=C2)N
This notation helps in identifying the structure computationally and facilitates further studies on its properties and reactivity .
2-(3-Amino-phenyl)-benzothiazol-6-ylamine participates in various chemical reactions, including:
These reactions are essential for its application in synthesizing more complex molecules used in pharmaceuticals and dyes .
The mechanism of action of 2-(3-Amino-phenyl)-benzothiazol-6-ylamine primarily involves its interaction with biological targets:
These mechanisms underline its significance in medicinal chemistry and therapeutic applications .
The physical and chemical properties of 2-(3-Amino-phenyl)-benzothiazol-6-ylamine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | Approximately 241.31 g/mol |
Density | 1.301 g/cm³ |
Boiling Point | 430.9ºC at 760 mmHg |
Flash Point | 214.4ºC |
Solubility | Soluble in organic solvents |
These properties are critical for understanding its behavior in different environments and its suitability for various applications .
The applications of 2-(3-Amino-phenyl)-benzothiazol-6-ylamine span several fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7